molecular formula C24H20N4O6 B2807786 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide CAS No. 887223-74-7

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide

Cat. No. B2807786
CAS RN: 887223-74-7
M. Wt: 460.446
InChI Key: XQHKDFAWLWTTKB-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in organic chemistry. These include a benzodioxole group, a pyridopyrimidinone group, and an acetamide group with a methoxyphenyl substituent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The benzodioxole and pyridopyrimidinone groups would likely contribute to the compound’s aromaticity and potentially its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings could potentially increase its hydrophobicity .

Scientific Research Applications

Synthetic Chemistry and Medicinal Chemistry

This compound’s intricate structure suggests potential applications in synthetic chemistry. Researchers may explore its reactivity in various reactions, such as 1,3-dipolar additions. For instance, a study published in the Journal of the Chemical Society describes the synthesis of benzocycloheptenones through 1,3-dipolar additions of a related compound, 2-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-methoxy-carbonylisoquinolin-2-ium chloride, with dipolarophiles . Investigating similar reactions with our compound could yield novel derivatives with interesting properties.

Antibacterial Activity

Given the presence of a carboxamide group, it’s worth exploring the antibacterial potential of this compound. Researchers have evaluated sulfonamides derived from related structures, such as 1,3-benzodioxol-5-carbohydrazide, for their antibacterial effects . Investigating the antibacterial properties of our compound could contribute to the development of new antimicrobial agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-N-(2-methoxyphenyl)acetamide with 3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-carboxylic acid, followed by cyclization and subsequent purification steps.", "Starting Materials": [ "2-amino-N-(2-methoxyphenyl)acetamide", "3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Diethyl ether" ], "Reaction": [ "Step 1: To a solution of 2-amino-N-(2-methoxyphenyl)acetamide in DMF, add DCC and DMAP. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group of the second starting material.", "Step 2: Add 3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-carboxylic acid to the reaction mixture and stir at room temperature for 24 hours to allow for the formation of the amide bond.", "Step 3: Purify the resulting product by precipitation with methanol and recrystallization from ethyl acetate to obtain the intermediate product.", "Step 4: Cyclize the intermediate product by heating it in DMF at 120°C for 24 hours.", "Step 5: Purify the final product by column chromatography using a mixture of ethyl acetate and diethyl ether as the eluent." ] }

CAS RN

887223-74-7

Molecular Formula

C24H20N4O6

Molecular Weight

460.446

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C24H20N4O6/c1-32-18-7-3-2-6-17(18)26-21(29)13-27-22-16(5-4-10-25-22)23(30)28(24(27)31)12-15-8-9-19-20(11-15)34-14-33-19/h2-11H,12-14H2,1H3,(H,26,29)

InChI Key

XQHKDFAWLWTTKB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

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